molecular formula C18H17ClN2O4S B2457635 1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 537680-83-4

1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2457635
CAS No.: 537680-83-4
M. Wt: 392.85
InChI Key: GBNNYSMKJRWEBL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Scientific Research Applications

Docking Studies and Crystal Structure Analysis

Research involving docking studies and crystal structure analysis of tetrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups, has been conducted to understand their orientation and interaction within the active sites of enzymes, such as the cyclooxygenase-2 enzyme, and their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Studies have also focused on molecular docking and quantum chemical calculations of phenyl and thiazole derivatives to explore their molecular structure, spectroscopic data, and potential biological effects, highlighting the importance of computational methods in understanding the properties of complex organic molecules (Viji et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of novel tetra substituted imidazole derivatives have been explored for their potential applications, demonstrating the versatility of imidazole derivatives in various fields, including materials science (Ahmad et al., 2018).

Corrosion Inhibition Studies

Research on imidazole derivatives as corrosion inhibitors for metals in acidic solutions highlights the chemical's utility in industrial applications, focusing on their adsorption behavior and effectiveness in protecting metals (Prashanth et al., 2021).

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-13-8-6-12(7-9-13)20-16-10-26(23,24)11-17(16)21(18(20)22)15-5-3-2-4-14(15)19/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNNYSMKJRWEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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